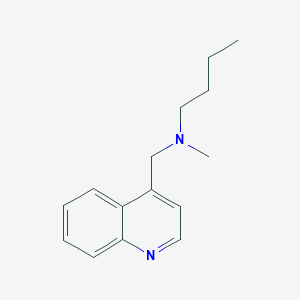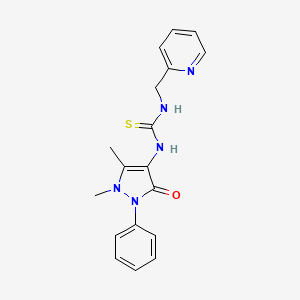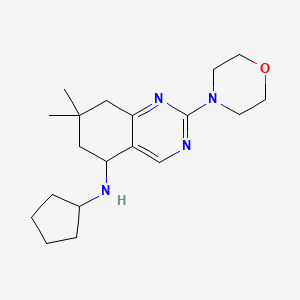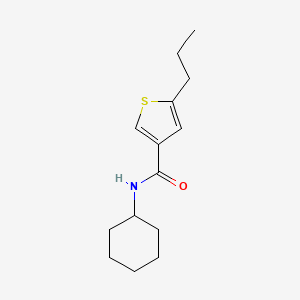![molecular formula C23H34N4O3 B6083797 1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone is a chemical compound that is commonly known as Remifentanil. It is a potent, short-acting synthetic opioid analgesic drug that is used in clinical settings for pain management during surgical procedures. Remifentanil has gained popularity due to its unique properties, including its rapid onset of action, short duration of action, and predictable pharmacokinetics. In
作用机制
Remifentanil exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the G protein-coupled receptor, which results in the inhibition of neurotransmitter release, including the release of substance P, which is involved in pain signaling. Remifentanil also activates the descending pain modulation pathway, which further enhances its analgesic effects.
Biochemical and Physiological Effects
Remifentanil has several biochemical and physiological effects. It produces dose-dependent respiratory depression, which is a significant concern in clinical settings. Remifentanil also causes dose-dependent hypotension, which can be managed by adjusting the dose or by using other medications. Remifentanil has a short half-life, which makes it an ideal drug for use in surgical procedures. It is rapidly metabolized by ester hydrolysis, and the resulting metabolites are excreted in the urine.
实验室实验的优点和局限性
Remifentanil has several advantages and limitations for lab experiments. Its rapid onset of action and short duration of action make it an ideal drug for use in acute pain models. However, its potency and short half-life make it difficult to use in chronic pain models. Additionally, Remifentanil can produce respiratory depression and hypotension, which can affect the results of experiments. Therefore, careful monitoring of physiological parameters is necessary when using Remifentanil in lab experiments.
未来方向
The future directions for Remifentanil research include investigating its potential use in the treatment of chronic pain and its effects on pain perception in different populations, including pediatric and geriatric patients. Additionally, further research is needed to understand the mechanisms underlying Remifentanil-induced respiratory depression and hypotension and to develop strategies to mitigate these side effects. Finally, the development of new formulations of Remifentanil with longer durations of action may expand its use in clinical settings.
Conclusion
In conclusion, Remifentanil is a potent, short-acting synthetic opioid analgesic drug that has unique properties that make it ideal for use in surgical procedures. Its mechanism of action involves binding to the mu-opioid receptor in the central nervous system, which leads to the inhibition of neurotransmitter release and the activation of the descending pain modulation pathway. Remifentanil has several advantages and limitations for lab experiments, and future directions for research include investigating its potential use in chronic pain, understanding its side effects, and developing new formulations.
合成方法
Remifentanil is synthesized by the esterification of 3-(4-morpholinyl)propylamine with 4-carboxyphenylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the resulting amine with 2-piperidone under basic conditions. The synthesis of Remifentanil is a complex process that requires specialized equipment and expertise.
科学研究应用
Remifentanil has been extensively studied in scientific research for its analgesic properties. It has been used in preclinical studies to investigate its effects on pain perception and its potential use in pain management. Remifentanil has also been used in clinical trials to evaluate its efficacy and safety in various surgical procedures, including cardiac surgery, neurosurgery, and obstetrics. Additionally, Remifentanil has been studied for its potential use in the treatment of acute and chronic pain.
属性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-5-(4-phenylpiperazine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c28-22-8-7-20(19-27(22)10-4-9-24-15-17-30-18-16-24)23(29)26-13-11-25(12-14-26)21-5-2-1-3-6-21/h1-3,5-6,20H,4,7-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHYEQSWNALMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)


![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)

![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)

![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
